2-(2-Methoxyethyl)pyridine

描述

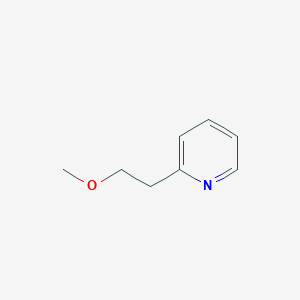

- 它的系统命名为2-(2-甲氧基乙基)吡啶 。

- 甲基利啶的结构包括一个吡啶环,其上连接着一个甲氧基乙基基团 (CH3OCH2CH2)。

- 由于其独特的性质,它在各个领域都得到应用。

甲基利啶: 是一种化学化合物,其分子式为C8H11NO ,分子量为137.17904 g/mol .

准备方法

化学反应分析

- 甲基利啶可能会发生各种化学反应,包括氧化、还原和取代反应。

- 这些反应的常用试剂和条件尚未确定。

- 从这些反应中形成的主要产物将取决于具体的反应类型。

科学研究应用

Medicinal Chemistry

Antiparasitic Agent:

Methyridine was initially described by Broome & Greenhalgh in 1961 as an injectable antiparasitic agent. It exhibited effectiveness against various parasitic infections, making it a candidate for further pharmacological studies .

Potential Drug Development:

Recent studies indicate that derivatives of methyridine can be synthesized to explore their biological activities. For instance, the synthesis of N-substituted pyridones from methyridine derivatives has shown promise in drug discovery, particularly in developing compounds with potential therapeutic effects .

Organic Synthesis

Building Block for Heterocycles:

Methyridine serves as a versatile building block in organic synthesis. It can be used to prepare various heterocyclic compounds, which are essential in medicinal chemistry due to their biological activities. The compound's structure allows for modifications that can lead to new derivatives with enhanced properties .

Synthesis of Novel Compounds:

Research has demonstrated that methyridine can undergo nucleophilic displacement reactions, leading to the formation of novel 2-substituted pyridines. These reactions have been utilized to develop libraries of compounds for biological evaluation .

Biological Activities

Pharmacological Studies:

Methyridine and its derivatives have been studied for their interactions with biological targets. The presence of both methoxy and pyridine functionalities contributes to their reactivity and potential applications in pharmacology. Compounds derived from methyridine have been linked to various biological activities, including anti-inflammatory and immunosuppressive effects .

Case Study: Immunosuppressive Properties:

Recent investigations into pyridine derivatives have highlighted their potential as immunosuppressive agents. Methyridine derivatives demonstrated efficacy in inhibiting NF-κB activity, suggesting their utility in treating autoimmune diseases .

Data Tables

The following table summarizes key findings related to the applications of 2-(2-Methoxyethyl)pyridine:

作用机制

相似化合物的比较

- 不幸的是,没有提供与类似化合物的直接比较。

- 研究人员可以探索相关的吡啶衍生物来突出甲基利啶的独特性。

生物活性

2-(2-Methoxyethyl)pyridine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxyethyl substituent that may influence its pharmacological properties, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C₉H₁₁N

- Molecular Weight : 135.19 g/mol

- CAS Number : 1298032-38-8

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyridine ring allows for potential hydrogen bonding and electron donation, which can facilitate binding to biological targets.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

2. Cytotoxicity

Cytotoxicity assays indicate that this compound can induce cell death in certain cancer cell lines. The compound has been evaluated for its effects on human cancer cell lines, demonstrating varying degrees of cytotoxicity.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25.4 | |

| MCF-7 (breast cancer) | 30.1 | |

| A549 (lung cancer) | 28.7 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-cancer Properties

In a separate investigation, the anti-cancer properties of this compound were assessed in vitro against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through a mechanism involving mitochondrial dysfunction and caspase activation.

属性

IUPAC Name |

2-(2-methoxyethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBVCAWHUSTDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057624 | |

| Record name | Metyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-91-0 | |

| Record name | 2-(2-Methoxyethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08760H16R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the research paper focuses specifically on the efficacy of metyridine against Litomosoides carinii microfilariae, where it showed limited activity [], it's important to note that metyridine has been proven effective against other parasites. Metyridine is primarily known for its activity against gastrointestinal roundworms in sheep and cattle. This highlights the specificity of drug activity and the importance of considering the target parasite when evaluating anthelmintic efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。